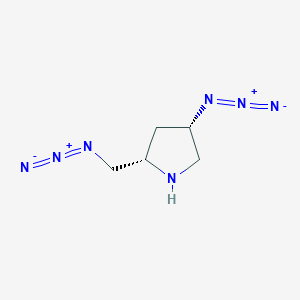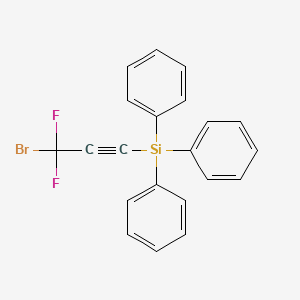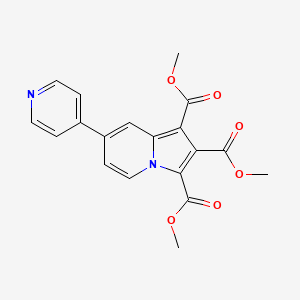diphenyl-lambda~5~-phosphane CAS No. 922737-69-7](/img/structure/B14186218.png)
[2-(Benzenesulfinyl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound characterized by the presence of a benzenesulfinyl group and a diphenylphosphine oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a benzenesulfinyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzenesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays.
Medicine
In medicine, 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is being explored for its potential as a therapeutic agent. Its interactions with biological molecules and metal ions could lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and as a stabilizer in polymer production. Its unique properties make it suitable for applications in electronics and materials science.
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane involves its ability to interact with metal ions and biological molecules. The benzenesulfinyl group can undergo redox reactions, while the diphenylphosphine oxide moiety can coordinate with metal centers. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Lacks the benzenesulfinyl group, making it less versatile in redox reactions.
Benzenesulfinyl chloride: Contains the sulfinyl group but lacks the phosphine oxide moiety, limiting its coordination chemistry applications.
Triphenylphosphine oxide: Similar in structure but with three phenyl groups, offering different steric and electronic properties.
Uniqueness
2-(Benzenesulfinyl)ethyldiphenyl-lambda~5~-phosphane is unique due to the combination of the benzenesulfinyl group and the diphenylphosphine oxide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
922737-69-7 |
|---|---|
Formule moléculaire |
C20H19O2PS |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[2-(benzenesulfinyl)ethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H19O2PS/c21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)16-17-24(22)20-14-8-3-9-15-20/h1-15H,16-17H2 |
Clé InChI |
NXIAUZBRPVNFKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CCS(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)



![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)
![Phenol, 4,4'-[1-methyl-3-(2,2,6-trimethylcyclohexyl)propylidene]bis-](/img/structure/B14186190.png)

![5-Acetyl-3-[(4-methoxyphenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14186202.png)

